molecular formula C19H17F3N2O3 B4074946 N-[3-(4-morpholinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide

N-[3-(4-morpholinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No. B4074946
M. Wt: 378.3 g/mol
InChI Key: WFFTZEXQVQNYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide, also known as BVT.2733, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.2733, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

N-[3-(4-morpholinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide exerts its anticancer effects by inhibiting the activity of CK2, which is overexpressed in many cancer types. CK2 plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, this compound induces cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. Moreover, this compound has also been investigated for its potential applications in other diseases such as inflammation, neurodegenerative disorders, and viral infections. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(4-morpholinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide in lab experiments are its specificity and potency as an inhibitor of CK2. Moreover, this compound has been shown to have low toxicity in animal models. However, the limitations of using this compound in lab experiments are its limited solubility and stability, which may affect its efficacy and reproducibility.

Future Directions

For research on N-[3-(4-morpholinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide include investigating its potential applications in combination with other anticancer agents, such as chemotherapy and immunotherapy. Moreover, the development of more potent and selective inhibitors of CK2 may improve the efficacy and specificity of this compound. Additionally, the investigation of the role of CK2 in other diseases such as inflammation, neurodegenerative disorders, and viral infections may provide new therapeutic avenues for this compound.

Scientific Research Applications

N-[3-(4-morpholinylcarbonyl)phenyl]-2-(trifluoromethyl)benzamide has been extensively studied for its potential applications in cancer treatment. It has shown promising results in preclinical studies as an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. Moreover, this compound has also been investigated for its potential applications in other diseases such as inflammation, neurodegenerative disorders, and viral infections.

properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)16-7-2-1-6-15(16)17(25)23-14-5-3-4-13(12-14)18(26)24-8-10-27-11-9-24/h1-7,12H,8-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFTZEXQVQNYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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